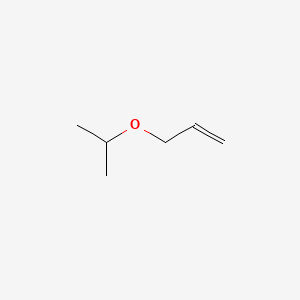![molecular formula C13H15NO5 B14726945 Methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate CAS No. 5345-31-3](/img/structure/B14726945.png)
Methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate is an organic compound that belongs to the class of nitroaromatic esters This compound is characterized by the presence of a nitrophenyl group attached to an ethyl chain, which is further connected to a 3-oxobutanoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate typically involves the reaction of 4-nitrophenylacetic acid with methyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
Methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group in the 3-oxobutanoate moiety can be reduced to a hydroxyl group using sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction of Nitro Group: 2-[2-(4-aminophenyl)ethyl]-3-oxobutanoate.
Reduction of Carbonyl Group: Methyl 2-[2-(4-nitrophenyl)ethyl]-3-hydroxybutanoate.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of Methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or interfere with cellular signaling pathways, contributing to its biological activities.
類似化合物との比較
Methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate can be compared with other nitroaromatic esters, such as:
Methyl 2-[2-(4-nitrophenyl)ethyl]-3-hydroxybutanoate: Similar structure but with a hydroxyl group instead of a carbonyl group.
Ethyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-[2-(4-aminophenyl)ethyl]-3-oxobutanoate: Similar structure but with an amino group instead of a nitro group.
These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the presence of different functional groups.
特性
CAS番号 |
5345-31-3 |
|---|---|
分子式 |
C13H15NO5 |
分子量 |
265.26 g/mol |
IUPAC名 |
methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate |
InChI |
InChI=1S/C13H15NO5/c1-9(15)12(13(16)19-2)8-5-10-3-6-11(7-4-10)14(17)18/h3-4,6-7,12H,5,8H2,1-2H3 |
InChIキー |
SSLXJLXDSJJWKJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(CCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-[3-(Dimethylamino)propyl]-2-ethylhexanamide](/img/structure/B14726866.png)
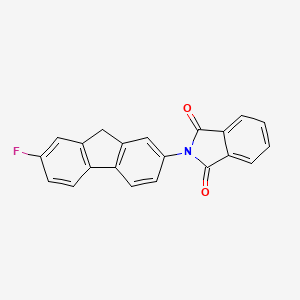

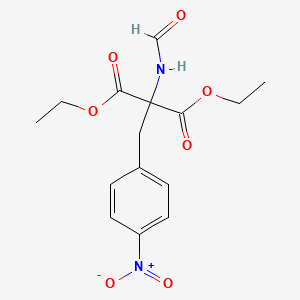
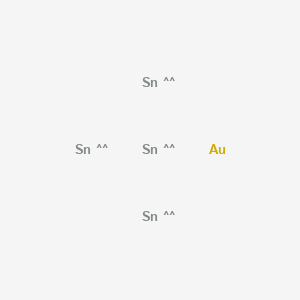

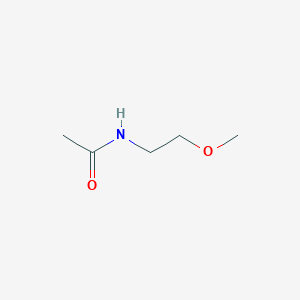



![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B14726924.png)


